

# Uliginosin B Analogs Demonstrate Potent Activity Against Fluconazole-Resistant Candida Strains

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Uliginosin B*

Cat. No.: B024651

[Get Quote](#)

A comparative analysis of the antifungal efficacy of dimeric acylphloroglucinols, Uliginosin C and 3'-prenyl **uliginosin B**, reveals significant inhibitory activity against both fluconazole-susceptible and resistant *Candida* species. These findings highlight the potential of these natural compounds as alternative therapeutic agents in the face of growing azole resistance.

Researchers have identified potent anti-*Candida* activity in **Uliginosin B** and its derivatives, isolated from *Hypericum mexicanum*. A study by Tocci et al. (2020) demonstrated that these compounds, specifically Uliginosin C and 3'-prenyl **uliginosin B**, exhibit strong growth inhibition against a panel of clinically relevant *Candida* strains, including those resistant to the widely used antifungal drug, fluconazole.<sup>[1][2][3]</sup> The research suggests that these dimeric acylphloroglucinols could be promising candidates for the development of new antifungal therapies.<sup>[1][2][3]</sup>

## Comparative Antifungal Activity

The *in vitro* antifungal activity of Uliginosin C and 3'-prenyl **uliginosin B** was evaluated against various *Candida* species, with their Minimum Inhibitory Concentrations (MICs) determined and compared to that of fluconazole. The results, summarized in the table below, show that both compounds were potent against fluconazole-susceptible strains and, notably, maintained or even exceeded their efficacy against fluconazole-resistant isolates of *C. albicans* and *C. parapsilosis*.

| Compound               | C. albica  | C. albica | C. albica           | C. paraps          | C. paraps          | C. intermedia | C. lusitaniae | C. tropica |
|------------------------|------------|-----------|---------------------|--------------------|--------------------|---------------|---------------|------------|
|                        | ATCC 90028 | SC531     | ns 12.9 (FLC-S) MIC | ilosis (FLC-R) MIC | ilosis (FLC-S) MIC | (FLC-R) MIC   | MIC (μM)      | (μM) MIC   |
| Uliginosin C           | 8          | 16        | 16                  | 16                 | 16                 | 8             | 16            | 16         |
| 3'-prenyl uliginosin B | 4          | 8         | 8                   | 8                  | 8                  | 4             | 8             | 8          |
| Fluconazole            | 1          | 1         | >128                | 4                  | >128               | 8             | 4             | 4          |

Data sourced from Tocci et al., 2020. FLC-S: Fluconazole-Susceptible; FLC-R: Fluconazole-Resistant.

## Mechanism of Action: Insights from Chemogenomic Screening

To elucidate the antifungal mechanism, a chemogenomic screen was performed with 3'-prenyl **uliginosin B** on a collection of *Saccharomyces cerevisiae* deletion mutants. The results indicated that the compound's mode of action is likely linked to the disruption of cell cycle regulation and cytoskeleton assembly.<sup>[1][2][3]</sup> Key genes identified in the screen whose deletion led to increased sensitivity to the compound are involved in these critical cellular processes.

Caption: Proposed mechanism of action of 3'-prenyl **uliginosin B**.

## Experimental Protocols

## Antifungal Susceptibility Testing

The antifungal activity of the isolated compounds was determined using a broth microdilution method based on the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

### 1. Preparation of Fungal Inoculum:

- Candida strains were cultured on Sabouraud dextrose agar plates for 24 hours at 37°C.
- A few colonies were suspended in sterile saline solution (0.9% NaCl) to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension was further diluted in RPMI 1640 medium (buffered with MOPS) to obtain a final inoculum concentration of approximately  $1-5 \times 10^5$  CFU/mL.

### 2. Microdilution Assay:

- The assays were performed in 96-well microtiter plates.
- The compounds (Uliginosin C, 3'-prenyl **uliginosin B**, and fluconazole) were serially diluted in RPMI 1640 medium.
- Each well was inoculated with the fungal suspension, and the plates were incubated at 37°C for 24-48 hours.
- The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that caused a significant inhibition of fungal growth (typically  $\geq 50\%$  inhibition) compared to the growth control.

## Chemogenomic Screening Workflow

The mechanism of action of 3'-prenyl **uliginosin B** was investigated using a chemogenomic screen with a library of haploid *S. cerevisiae* gene deletion mutants.

Caption: Chemogenomic screening workflow.

In conclusion, the potent in vitro activity of **Uliginosin B** analogs against fluconazole-resistant *Candida* strains, coupled with initial insights into their mechanism of action, underscores their potential as a foundation for the development of novel antifungal agents. Further investigation into their efficacy and safety *in vivo* is warranted.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Potent Antifungal Properties of Dimeric Acylphloroglucinols from *Hypericum mexicanum* and Mechanism of Action of a Highly Active 3'Prenyl Uliginosin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Uliginosin B Analogs Demonstrate Potent Activity Against Fluconazole-Resistant *Candida* Strains]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b024651#uliginosin-b-s-activity-against-fluconazole-resistant-vs-susceptible-candida-strains>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)